ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an acetyl group, a methyl group, and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both thiophene and pyrrole rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and methyl groups. The pyrrole ring is then attached through a condensation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its combination of a thiophene ring with both acetyl and pyrrole substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H15NO3S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(17)11-9(2)12(10(3)16)19-13(11)15-7-5-6-8-15/h5-8H,4H2,1-3H3 |
InChI Key |
URLKSUIGRLPVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N2C=CC=C2 |
Origin of Product |
United States |
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